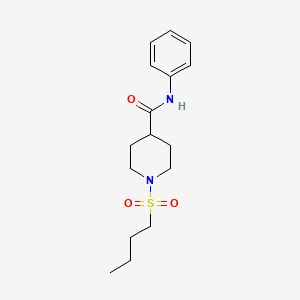
2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-(4-ethoxyphenyl)acetamide is a compound that has been synthesized and studied for various properties and activities.
Synthesis Analysis
- Synthesis Techniques : The synthesis of similar compounds involves methods such as reductive dehalogenation using tritium gas in ethanol and palladium on carbon and triethylamine, or reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane (Latli & Casida, 1995).
Molecular Structure Analysis
- Crystal Structure : Compounds with similar structures have been characterized using techniques like single-crystal X-ray diffraction, NMR spectroscopy, and FTIR spectroscopy (霍静倩 et al., 2016).
Chemical Reactions and Properties
- Reactivity : These compounds exhibit reactions characteristic of their functional groups, such as transsilylation reactions and interactions with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles (Nikonov et al., 2016).
Physical Properties Analysis
- Crystallographic Properties : The crystallography of similar compounds indicates monoclinic systems, space groups, and specific cell dimensions. The molecules may form tapes or aggregates through hydrogen bonding and weak interactions (B. Narayana et al., 2016).
Chemical Properties Analysis
- Chemical Stability and Reactions : The chemical stability and reactions, including hydrolysis and reactions with alcohols, have been studied. These reactions lead to the formation of silanols and other derivatives (Lazareva et al., 2017).
科学的研究の応用
Synthesis and Biological Activity
Radiosynthesis of Herbicides and Safeners : Latli and Casida (1995) synthesized [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide, and [2,2-dimethyl-3H]R-29148, a dichloroacetamide safener, for metabolism and mode of action studies. The techniques involved reductive dehalogenation and hydroxide ion-catalyzed enolization steps (Latli & Casida, 1995).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. Optimization of this series led to the discovery of compounds with significant in vitro and in vivo antifungal activity (Bardiot et al., 2015).
Chemical Synthesis and Analysis
- Organophosphorus Compounds : Pedersen and Lawesson (1974) studied the reaction of unsubstituted and 2-monosubstituted 3-oxo esters with p-methoxyphenyl-thionophosphine sulfide, yielding 3H-1,2-dithiole-3-thiones. This work contributes to understanding the chemical behavior of similar acetamide derivatives (Pedersen & Lawesson, 1974).
Pharmacological Studies
Antimicrobial and Hemolytic Activities : Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and evaluated their antimicrobial and hemolytic activities. They found that most compounds were active against selected microbial species (Gul et al., 2017).
Photochemical Preparation : Guizzardi et al. (2000) reported the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline, demonstrating a method for synthesizing complex acetamide derivatives (Guizzardi et al., 2000).
Environmental and Health Applications
Metabolism of Herbicides : Coleman et al. (2000) studied the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of such compounds (Coleman et al., 2000).
Cytochrome P450 System in Biodegradation : Wang et al. (2015) explored the role of the cytochrome P450 system EthBAD in the N-deethoxymethylation of acetochlor, a key step in its biodegradation. This study provides insight into the environmental degradation processes of acetamide-based herbicides (Wang et al., 2015).
特性
IUPAC Name |
2-(5,5-dimethyl-2-oxooxolan-3-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-4-20-13-7-5-12(6-8-13)17-14(18)9-11-10-16(2,3)21-15(11)19/h5-8,11H,4,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUSSYDJXVOPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2CC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-N-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)
![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)
![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)
![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)